4-(1,3-Dioxolan-2-yl)cyclohexan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h7-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIGCBWVERTPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2OCCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 1,3 Dioxolan 2 Yl Cyclohexan 1 Ol and Its Analogs
Strategies for Carbon Framework Construction
The formation of the cyclohexane (B81311) ring is a critical step in the synthesis of 4-(1,3-Dioxolan-2-yl)cyclohexan-1-ol. Various organic reactions can be employed to construct this six-membered ring system, with Aldol (B89426) condensation and annulation reactions being particularly prominent.
Formation of the Cyclohexane Ring System
Intramolecular Aldol condensation is a powerful method for the formation of cyclic systems. libretexts.orglibretexts.orgpressbooks.pub In the context of synthesizing precursors to this compound, the cyclization of a 1,5-diketone is a key strategy. libretexts.orglibretexts.orgpressbooks.pub This reaction proceeds by the formation of an enolate from one ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the other ketone within the same molecule. This process leads to the formation of a six-membered ring, which is thermodynamically favored over smaller or larger ring systems due to minimal ring strain. libretexts.orglibretexts.orgpressbooks.pub The initial product is a β-hydroxy ketone, which can then undergo dehydration to yield a cyclohexenone.
For instance, the base treatment of 2,6-heptanedione (B80457) leads to the formation of 3-methyl-2-cyclohexenone. libretexts.orgpressbooks.pub The selectivity for the six-membered ring product is high because all steps in the mechanism are reversible, leading to the most stable product. libretexts.orglibretexts.orgpressbooks.pub
| Reactant | Product | Conditions | Yield |
| 2,6-Heptanedione | 3-Methyl-2-cyclohexenone | Base | Not specified |
| 2,5-Hexanedione | 3-Methyl-2-cyclopentenone | Base | Not specified |
This table presents examples of intramolecular aldol condensations leading to cyclic enones.
Annulation reactions, which involve the formation of a new ring onto an existing structure, are fundamental in the synthesis of cyclic compounds. researchgate.netjuniperpublishers.comwikipedia.org The Robinson annulation is a classic and widely used method for the construction of six-membered rings. researchgate.netjuniperpublishers.comwikipedia.org This reaction sequence combines a Michael addition with an intramolecular Aldol condensation. researchgate.netjuniperpublishers.comwikipedia.org Typically, a ketone is reacted with an α,β-unsaturated ketone, such as methyl vinyl ketone, in the presence of a base. researchgate.netjuniperpublishers.comwikipedia.org The initial Michael addition forms a 1,5-diketone intermediate, which then undergoes an intramolecular Aldol condensation to form a cyclohexenone derivative. researchgate.netjuniperpublishers.comwikipedia.org
The Robinson annulation has been instrumental in the synthesis of a wide array of polycyclic compounds, including steroids and terpenoids. researchgate.netjuniperpublishers.com One of the key products synthesized through this method is the Wieland-Miescher ketone, which is an important intermediate in steroid synthesis. wikipedia.org
Another significant annulation strategy is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. wikipedia.orgrdd.edu.iqcerritos.edu This reaction is highly efficient for creating six-membered rings with good stereochemical control. wikipedia.orgrdd.edu.iqcerritos.edu The versatility of the Diels-Alder reaction allows for the synthesis of complex cyclohexene structures by choosing appropriately substituted dienes and dienophiles. wikipedia.orgrdd.edu.iqcerritos.edu
| Diene | Dienophile | Product | Conditions | Yield |
| 1,3-Butadiene | Maleic Anhydride | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride | Heat | Not specified cerritos.edu |
| Anthracene | Maleic Anhydride | 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride | Xylene, reflux | Not specified rdd.edu.iq |
This table illustrates the formation of cyclohexene derivatives through the Diels-Alder reaction.
Introduction of the Dioxolane Moiety
The dioxolane group in this compound serves as a protecting group for a carbonyl functionality. Its introduction is a crucial step that can be achieved through several methodologies.
The most common method for the formation of the 1,3-dioxolane (B20135) ring is the acid-catalyzed ketalization of a ketone or aldehyde with ethylene (B1197577) glycol. syxbsyjg.comresearchgate.net This reaction is an equilibrium process, and to drive it towards the formation of the ketal, water is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus.
A variety of acid catalysts can be employed, including Brønsted acids like p-toluenesulfonic acid and sulfuric acid, as well as solid acid catalysts such as zeolites and ion-exchange resins. syxbsyjg.com The use of solid acid catalysts offers advantages in terms of ease of separation and reusability. syxbsyjg.com The reaction of cyclohexanone (B45756) with ethylene glycol is a well-studied example of this transformation. syxbsyjg.comresearchgate.net
| Ketone | Catalyst | Solvent | Conditions | Conversion/Yield |
| Cyclohexanone | Zeolite H-β | None | Not specified | >95% Conversion syxbsyjg.com |
| Cyclohexanone | Sulfamic acid functionalized PVC | Toluene | 80 °C | ~98% Yield researchgate.net |
| 4-Hydroxycyclohexanone | p-Toluenesulfonic acid | Benzene | Reflux | 91% Yield of monoketal chemicalbook.com |
This table showcases various catalytic systems for the ketalization of cyclohexanone and its derivatives with ethylene glycol.
An alternative approach to the formation of the dioxolane ring involves cycloaddition reactions. nsc.ruacs.orgacs.org One such method is the 1,3-dipolar cycloaddition of carbonyl ylides with dipolarophiles. nsc.ruacs.orgacs.org Carbonyl ylides can be generated in situ from the reaction of carbenoids with carbonyl compounds. nsc.ru These reactive intermediates can then undergo a [3+2] cycloaddition with various dipolarophiles, including alkenes and other carbonyl compounds, to furnish five-membered heterocyclic rings. nsc.ruacs.orgacs.org
For instance, the rhodium-catalyzed decomposition of diazoketones in the presence of a ketone can generate a carbonyl ylide, which can then react with another carbonyl compound to form a dioxolane. nsc.ru This methodology provides a pathway to highly substituted dioxolanes.
| Carbonyl Ylide Precursor | Dipolarophile | Catalyst | Product | Yield |
| 2-Diazo-1,2-diphenylethan-1-one | 1,2-Diphenylcyclopropene | Rh₂(OAc)₄ | Substituted dioxolane | 68-84% nsc.ru |
| 1-Acetyl-1-(diazoacetyl)cyclopropane | Cyclopentenone | Rh(II) catalyst | Dipolar cycloadduct | Good yield acs.org |
This table provides examples of dioxolane formation via 1,3-dipolar cycloaddition of carbonyl ylides.
Functional Group Interconversions and Modifications
Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another. In the context of this compound, these modifications are crucial for introducing or altering the alcohol and ketone functionalities on the cyclohexane ring while the dioxolane group protects a latent carbonyl.
Reduction of Ketones to Alcohols
The synthesis of this compound is commonly achieved by the reduction of its ketone precursor, 4-(1,3-Dioxolan-2-yl)cyclohexan-1-one. The dioxolane group serves as an effective protecting group for a carbonyl, allowing for the selective reduction of another ketone on the same molecule. wikipedia.orgchemistrysteps.com Acetal (B89532) protecting groups are stable to nucleophilic reagents, including common hydride reducing agents. total-synthesis.com
Reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) or lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., diethyl ether or THF) are widely used for this purpose. NaBH₄ is a milder and more selective reagent, making it a common choice for this transformation. LiAlH₄ is a more powerful reducing agent and is also effective, though it requires a subsequent aqueous workup to neutralize the reaction and hydrolyze the aluminum salts. wikipedia.org
| Reagent | Solvent | Substrate | Product | Reference |
| Sodium Borohydride (NaBH₄) | Methanol / Ethanol | 4-(1,3-Dioxolan-2-yl)cyclohexan-1-one | This compound | wikipedia.org |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether / THF | 4-(1,3-Dioxolan-2-yl)cyclohexan-1-one | This compound | wikipedia.orgchemistrysteps.com |
Saturation of Unsaturated Systems (C=C bonds and aromatic rings)
The synthesis of this compound can also begin from unsaturated precursors, requiring the saturation of carbon-carbon double bonds or aromatic rings. Catalytic hydrogenation is the most common method for these reductions. The dioxolane protecting group is generally stable under typical hydrogenation conditions.
The reduction of a C=C bond in a cyclohexene ring can be readily achieved using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere at moderate pressures. libretexts.org The hydrogenation of an aromatic ring to a cyclohexane ring is a more demanding transformation and requires more forcing conditions. libretexts.org This typically involves using catalysts such as rhodium on carbon (Rh/C) or platinum oxide (PtO₂) at higher pressures and sometimes elevated temperatures. libretexts.orgrsc.org It is possible to selectively reduce an aromatic ring in the presence of a ketone, or alternatively, the ketone can be reduced concurrently to an alcohol depending on the chosen catalyst and conditions. rsc.org For instance, 4-tert-butylphenol (B1678320) can be hydrogenated to 4-tert-butylcyclohexanol (B146172) under appropriate conditions. libretexts.org
| Substrate Type | Catalyst | Conditions | Product Type | Reference |
| Substituted Cyclohexene | Pd/C | H₂ (1 atm), Room Temp | Saturated Cyclohexane | libretexts.org |
| Substituted Phenol | Rh/C or PtO₂ | H₂ (high pressure), Heat | Saturated Cyclohexanol (B46403) | libretexts.orgrsc.org |
| Phenyl Ketone (Aromatic Ring) | Pd-substituted polyoxometalate | 30 bar H₂, 200-230 °C | Cyclohexyl Ketone | rsc.org |
Organometallic Reagent Chemistry
Organometallic reagents are powerful tools for forming carbon-carbon bonds. In the synthesis of analogs of this compound, these reagents are often used in conjunction with the dioxolane protecting group to ensure specific reactivity.
Lithiation and Metalation Strategies
Directed ortho-metalation (DoM) is a strategy that uses a functional group to direct a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to deprotonate a specific, often adjacent, position. While commonly applied to aromatic systems, analogous strategies can be used on saturated rings. In the context of a dioxolane-protected cyclohexane, lithiation could potentially be directed by the oxygen atoms of the acetal, although this is less common than other directing groups. More often, another directing group on the cyclohexane ring would be used to facilitate regioselective deprotonation, followed by quenching the resulting organolithium species with an electrophile. The stability of the lithiated intermediate is a key factor, with reactions often carried out at low temperatures (e.g., -78 °C) to prevent decomposition. ntnu.no While direct examples on the 4-(1,3-Dioxolan-2-yl)cyclohexane system are not prevalent in general literature, the principle remains a viable synthetic strategy for introducing substituents onto the ring.
Grignard Reagent Additions
Grignard reagents are widely used for adding alkyl or aryl groups to carbonyls. A key application in this context is the reaction of a Grignard reagent (R-MgX) with 4-(1,3-Dioxolan-2-yl)cyclohexan-1-one. The dioxolane group is inert to the strongly nucleophilic and basic Grignard reagent, thus protecting the latent carbonyl group while the Grignard reagent adds to the ketone. masterorganicchemistry.comlibretexts.org This reaction results in the formation of a tertiary alcohol after an acidic workup. The workup step must be carefully controlled to avoid premature cleavage of the acid-sensitive dioxolane protecting group. This method provides a straightforward route to a wide variety of 1-substituted-4-(1,3-dioxolan-2-yl)cyclohexan-1-ol analogs. wikipedia.orgnih.gov
| Ketone Substrate | Grignard Reagent (R-MgX) | Product (after workup) | Reference |
| 4-(1,3-Dioxolan-2-yl)cyclohexan-1-one | Methylmagnesium bromide (CH₃MgBr) | 1-Methyl-4-(1,3-dioxolan-2-yl)cyclohexan-1-ol | masterorganicchemistry.comlibretexts.org |
| 4-(1,3-Dioxolan-2-yl)cyclohexan-1-one | Phenylmagnesium bromide (C₆H₅MgBr) | 1-Phenyl-4-(1,3-dioxolan-2-yl)cyclohexan-1-ol | masterorganicchemistry.comlibretexts.org |
| 4-(1,3-Dioxolan-2-yl)cyclohexan-1-one | Ethylmagnesium bromide (CH₃CH₂MgBr) | 1-Ethyl-4-(1,3-dioxolan-2-yl)cyclohexan-1-ol | masterorganicchemistry.comlibretexts.org |
Stereoselective Synthesis of this compound Derivatives
The controlled synthesis of specific stereoisomers of this compound is paramount for their application in various fields. The following subsections detail key strategies to achieve high levels of stereoselectivity.
Asymmetric Hydroformylation Approaches
Asymmetric hydroformylation is a powerful atom-economical method for the synthesis of chiral aldehydes from prochiral olefins. In the context of this compound derivatives, this approach would typically involve the hydroformylation of a cyclohexene precursor bearing a dioxolane moiety. The resulting chiral aldehyde can then be reduced to the corresponding alcohol. The success of this method hinges on the use of a chiral catalyst, most commonly a rhodium complex with a chiral phosphine (B1218219) or phosphite (B83602) ligand, to control the enantioselectivity of the formyl group addition. nih.govresearchgate.netnih.govsioc-journal.cn
While specific examples for the direct asymmetric hydroformylation of a 4-(1,3-dioxolan-2-yl)cyclohexene are not extensively documented in publicly available literature, the principles can be extrapolated from studies on similar substrates. The choice of ligand is crucial for achieving high regio- and enantioselectivity. nih.gov Ligands such as those from the BINAPHOS and diazaphospholane families have shown great success in the asymmetric hydroformylation of various aryl and alkyl alkenes. researchgate.net
For a hypothetical asymmetric hydroformylation of a 4-(1,3-dioxolan-2-yl)cyclohexene analog, the expected outcome would be influenced by the ligand's structure. The following table illustrates potential catalysts and their expected performance based on known hydroformylation reactions of other cyclic olefins.
| Catalyst/Ligand | Substrate Type | Typical Regioselectivity (branched:linear) | Typical Enantioselectivity (ee %) |
|---|---|---|---|
| Rh(acac)(CO)₂ / (R,S)-BINAPHOS | Cyclic Alkenes | High for branched | Up to 98% |
| Rh(CO)₂(acac) / Chiral Diazaphospholane | Aryl Alkenes | >95:5 | Up to 95% |
| Rh(acac)(CO)₂ / (S,S)-f-khellaphos | Vinyl Arenes | High for branched | Up to 94% |
Kinetic Resolution Techniques
Kinetic resolution is a widely employed method for separating a racemic mixture of chiral molecules. In the synthesis of enantiomerically enriched this compound, this technique would involve the selective reaction of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. Lipase-catalyzed acylation is a particularly effective method for the kinetic resolution of cyclic secondary alcohols. polimi.itnih.govunits.it
Enzymes such as Candida antarctica lipase (B570770) B (CALB) are known for their high enantioselectivity in the acylation of a broad range of alcohols. nih.gov In a typical procedure, the racemic this compound would be treated with an acyl donor, such as vinyl acetate, in the presence of the lipase. One enantiomer will be preferentially acylated, allowing for the separation of the resulting ester from the unreacted alcohol. This method can provide both enantiomers of the target compound with high enantiomeric excess (ee). polimi.itnih.gov
The following table summarizes the expected outcomes for a lipase-catalyzed kinetic resolution of a generic 4-substituted cyclohexanol, based on literature precedents. researchgate.net
| Enzyme | Acyl Donor | Solvent | Typical Conversion (%) | Enantiomeric Excess of Unreacted Alcohol (ee %) | Enantiomeric Excess of Ester (ee %) |
|---|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Toluene | ~50 | >99 | >99 |
| Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | Diisopropyl Ether | ~50 | >95 | >95 |
| Candida rugosa Lipase (CRL) | Vinyl Acetate | Hexane | ~45-50 | Variable | Variable |
Diastereoselective Transformations
Diastereoselective transformations are crucial for controlling the relative stereochemistry of molecules with multiple chiral centers. For this compound, the key transformation is the reduction of the corresponding ketone, 4-(1,3-Dioxolan-2-yl)cyclohexanone (B13918955), which can lead to either the cis or trans diastereomer. The stereochemical outcome of this reduction is highly dependent on the steric bulk of the reducing agent.
The 4-(1,3-dioxolan-2-yl) group is sterically demanding. When reducing the corresponding cyclohexanone, small hydride reagents such as sodium borohydride (NaBH₄) can approach from either the axial or equatorial face of the carbonyl group, often leading to a mixture of diastereomers with a preference for the more thermodynamically stable equatorial alcohol (trans isomer).
In contrast, bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), will preferentially attack from the less sterically hindered equatorial face, leading to the formation of the axial alcohol (cis isomer) with high diastereoselectivity. tamu.edu This principle is well-established in the reduction of substituted cyclohexanones. tamu.edu
The table below illustrates the expected diastereoselectivity in the reduction of 4-(1,3-Dioxolan-2-yl)cyclohexanone with different reducing agents, based on the well-understood principles of steric approach control.
| Reducing Agent | Expected Major Product | Rationale | Expected Diastereomeric Ratio (cis:trans) |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | trans-4-(1,3-Dioxolan-2-yl)cyclohexan-1-ol | Axial attack leading to the thermodynamically more stable equatorial alcohol. | ~20:80 |
| Lithium Tri-sec-butylborohydride (L-Selectride®) | cis-4-(1,3-Dioxolan-2-yl)cyclohexan-1-ol | Equatorial attack from the less sterically hindered face, leading to the axial alcohol. | >95:5 |
| Lithium Aluminum Hydride (LiAlH₄) | trans-4-(1,3-Dioxolan-2-yl)cyclohexan-1-ol | Similar to NaBH₄, but can be less selective depending on conditions. | ~30:70 |
Chiral Catalysis in Dioxolane Derivative Synthesis
Chiral catalysis is the cornerstone of modern asymmetric synthesis and is integral to the methodologies discussed in the preceding sections. The development of novel chiral catalysts continues to push the boundaries of stereoselectivity. nih.govnih.govmdpi.com
In the context of synthesizing derivatives of this compound, chiral catalysts play a pivotal role:
In Asymmetric Hydroformylation: Chiral phosphine and phosphite ligands, when complexed with rhodium, create a chiral environment around the metal center. This chiral pocket dictates the facial selectivity of the olefin coordination and subsequent migratory insertion steps, leading to the formation of one enantiomer of the aldehyde product over the other. beilstein-journals.orgsigmaaldrich.comresearchgate.net
In Kinetic Resolution: While enzymatic catalysis is common, chiral chemical catalysts can also be employed for kinetic resolution. For instance, chiral acylation catalysts can selectively acylate one enantiomer of a racemic alcohol.
In Diastereoselective Reductions: Chiral catalysts can be used to achieve enantioselective reduction of the ketone precursor, 4-(1,3-Dioxolan-2-yl)cyclohexanone. For example, the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a powerful method for the enantioselective reduction of prochiral ketones.
The following table provides examples of classes of chiral catalysts and their applications in stereoselective synthesis relevant to the preparation of chiral cyclohexanol derivatives.
| Catalyst Class | Example | Application | Stereochemical Control |
|---|---|---|---|
| Chiral Phosphine Ligands | (R)-BINAP | Asymmetric Hydrogenation/Hydroformylation | Enantioselectivity |
| Chiral Oxazaborolidines | (R)-CBS Catalyst | Asymmetric Ketone Reduction | Enantioselectivity |
| Chiral Diol-Based Organocatalysts | (R)-BINOL | Asymmetric Allylation/Propargylation | Enantioselectivity |
| Enzymes | Lipases (e.g., CALB) | Kinetic Resolution | Enantioselectivity |
Stereochemical Investigations of 4 1,3 Dioxolan 2 Yl Cyclohexan 1 Ol Derivatives
Analysis of Diastereomer Ratios and Mixtures
The synthesis of 4-(1,3-Dioxolan-2-yl)cyclohexan-1-ol derivatives often results in the formation of diastereomers due to the presence of multiple chiral centers. The relative orientation of the hydroxyl group on the cyclohexane (B81311) ring and the dioxolane moiety gives rise to cis and trans isomers. The analysis of the resulting diastereomeric ratios is crucial for controlling the stereochemical outcome of synthetic procedures.
Research on structurally related 1,3-dioxolane (B20135) derivatives has shown that the ratio of diastereomers can be influenced by substituents and steric factors. For instance, studies on substituted 1-[(1,3-dioxolan-4-yl)methyl]-1H-1,2,4-triazoles and their imidazole (B134444) analogs have established that the mixture's composition is affected by substituents at the C2 position of the dioxolane ring. researchgate.net In many cases, one diastereomer, often designated as the E-isomer (trans), is found to be the predominant component of the mixture. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereoisomeric composition of such mixtures. researchgate.net By analyzing the proton (¹H) NMR spectra, the ratio of diastereomers can often be calculated from the integration of distinct signals corresponding to each isomer. researchgate.net In more complex cases, two-dimensional NMR techniques like NOESY can be employed to elucidate the relative stereochemistry. researchgate.net
In the synthesis of other chiral 1,3-dioxolan-4-ones, diastereomeric mixtures have been observed, for example, in a 3:4 ratio. mdpi.comnih.gov The separation of these mixtures is typically achieved through chromatographic techniques like flash column chromatography, allowing for the isolation of pure diastereomers. mdpi.comnih.gov The stereoselective formation of dioxolane products can be guided by reaction pathways involving a 1,3-dioxolan-2-yl cation intermediate, where stereoface control during nucleophilic attack dictates the diastereoselective outcome. mdpi.com
Table 1: Examples of Diastereomer Ratios in 1,3-Dioxolane Derivatives
| Compound Class | Observed Diastereomer Ratio | Analytical Method | Reference |
|---|---|---|---|
| Substituted 1,3-dioxolan-4-ones | 3:4 | ¹H NMR Spectroscopy | mdpi.comnih.gov |
Enantiomeric Purity Determination in Chiral Derivatives
For chiral derivatives of this compound, determining the enantiomeric purity is essential, particularly in fields like pharmaceuticals where the biological activity of enantiomers can differ significantly. Enantiomeric excess (ee) is a measure of this purity.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating enantiomers and determining their purity. nih.govnih.gov This technique has been successfully used to confirm the high enantiomeric purity (>99% ee) of newly synthesized chiral 1,3-dioxolanes and related 1,3-diols. nih.govnih.gov The separation relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. nih.gov
Another advanced technique is Supercritical Fluid Chromatography (SFC), which can also be employed for the chiral separation of 1,3-dioxolane derivatives. nih.govsemanticscholar.org SFC on an amylose-based column has been shown to be effective, with the choice of organic modifier in the mobile phase being a critical parameter that strongly influences the resolution of the enantiomers. nih.gov
The synthesis of enantiomerically pure compounds is often achieved through asymmetric synthesis, using chiral catalysts or reagents. For example, new strategies have been developed to synthesize enantiomerically pure (>99% ee) 1,3-diols from chiral 1,3-keto alcohols using asymmetric reduction methods. nih.gov The enantiomeric excesses of the resulting products are then reliably determined by chiral HPLC analysis. nih.gov
Table 2: Methods for Enantiomeric Purity Determination of 1,3-Dioxolane Derivatives
| Analytical Method | Stationary Phase Example | Key Parameters | Reference |
|---|---|---|---|
| Chiral High-Performance Liquid Chromatography (HPLC) | Chiralcel OF, Chiralpak AD | Mobile phase composition, flow rate | nih.govnih.govsemanticscholar.org |
Conformational Analysis of the Cyclohexane and Dioxolane Rings
The three-dimensional structure of this compound is defined by the conformations of the cyclohexane and dioxolane rings and the orientation of the bond linking them.
The cyclohexane ring typically adopts a stable chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. For this compound, both the hydroxyl group and the larger 1,3-dioxolan-2-yl group are expected to preferentially occupy equatorial positions to minimize steric hindrance, particularly 1,3-diaxial interactions. This preference for the equatorial position is a well-established principle in the stereochemistry of cyclohexane derivatives. nih.gov
The 1,3-dioxolane ring is not planar and typically exists in an envelope or a twisted (half-chair) conformation. The flexibility of the five-membered ring allows for rapid interconversion between these forms. The specific conformation adopted can be influenced by the substituents attached to the ring.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1-[(1,3-Dioxolan-4-yl)methyl]-1H-1,2,4-triazole |
| 1-[(1,3-Dioxolan-4-yl)methyl]-1H-imidazole |
| 1,3-Dioxolan-4-one |
| Silacyclohexane |
Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 4-(1,3-Dioxolan-2-yl)cyclohexan-1-ol in solution. Analysis of ¹H, ¹³C, and, for relevant analogs, ¹⁹F NMR spectra allows for the complete assignment of all atoms in the molecule, as well as providing insight into the stereochemistry of the cyclohexanol (B46403) ring. While specific experimental data for this exact compound is not widely available in published literature, the expected spectral features can be reliably predicted based on established principles and data from analogous structures.
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the cyclohexyl ring, the dioxolane ring, and the hydroxyl group. The chemical shifts and multiplicities of these signals are highly dependent on the stereochemistry of the molecule, specifically the cis or trans orientation of the hydroxyl and dioxolanyl groups.
In the case of the trans isomer, with both substituents in equatorial positions for conformational stability, the proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet with a relatively large axial-axial coupling constant. Conversely, in the cis isomer, this proton would be in an equatorial position, resulting in smaller coupling constants and a different multiplicity.
The protons of the dioxolane ring are expected to appear as a multiplet around 3.9 ppm, while the methine proton of the acetal (B89532) (O-CH-O) would likely be a triplet. The protons on the cyclohexyl ring would resonate in the range of 1.2 to 2.0 ppm, with significant overlap, requiring two-dimensional NMR techniques for complete assignment. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
Table 1: Predicted ¹H NMR Data for trans-4-(1,3-Dioxolan-2-yl)cyclohexan-1-ol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.90 | m | 4H | -O-CH₂-CH₂-O- |
| ~3.60 | m | 1H | CH-OH |
| ~4.70 | t | 1H | O-CH-O |
| 1.20-2.00 | m | 9H | Cyclohexyl-H |
| Variable | br s | 1H | -OH |
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, a total of nine distinct carbon signals are anticipated.
The carbon of the acetal group (O-CH-O) is expected to have the most downfield shift, typically in the range of 100-110 ppm. The carbons of the dioxolane ethylene (B1197577) group (-O-CH₂-CH₂-O-) will likely appear around 64-65 ppm. The carbon atom of the cyclohexyl ring attached to the hydroxyl group (C-OH) would resonate at approximately 70 ppm, with the exact shift being sensitive to the cis/trans stereochemistry. The remaining cyclohexyl carbons would appear in the aliphatic region between 25 and 45 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~109 | O-CH-O |
| ~70 | C-OH |
| ~64 | -O-CH₂-CH₂-O- |
| 25-45 | Cyclohexyl carbons |
While there is no readily available literature on the ¹⁹F NMR spectroscopy of fluorinated analogs of this compound, this technique would be invaluable for their characterization. The ¹⁹F nucleus is highly sensitive in NMR, and its chemical shifts are very responsive to changes in the electronic environment.
Should a fluorinated analog be synthesized, for example, by replacing the hydroxyl group with a fluorine atom or by incorporating fluorine into the cyclohexyl ring, ¹⁹F NMR would provide a clear and distinct signal for each unique fluorine atom. The chemical shift and coupling constants (¹⁹F-¹H and ¹⁹F-¹³C) would be instrumental in confirming the position of the fluorine atom and elucidating the stereochemistry of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry would be employed to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental formula with high accuracy, confirming the molecular formula to be C₉H₁₆O₃. The expected exact mass would be calculated and compared to the experimentally determined value to validate the compound's identity.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass |
|---|---|
| [M+H]⁺ | 173.1172 |
| [M+Na]⁺ | 195.0992 |
Gas Chromatography-Mass Spectrometry is a powerful hyphenated technique that separates volatile compounds before their detection by mass spectrometry. For this compound, GC-MS would be useful for assessing its purity and for separating potential cis and trans isomers.
The mass spectrum obtained from GC-MS would show the molecular ion peak (if stable enough under the ionization conditions) and a characteristic fragmentation pattern. Key fragmentation pathways would likely involve the loss of water from the cyclohexanol moiety and cleavage of the dioxolane ring. The fragmentation pattern serves as a fingerprint for the molecule, aiding in its identification.
Table 4: Potential Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Identity |
|---|---|
| 172 | [M]⁺ |
| 154 | [M-H₂O]⁺ |
| 99 | [C₆H₁₁O]⁺ |
| 73 | [C₃H₅O₂]⁺ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of “this compound” by identifying its key functional groups. The IR spectrum of this compound is characterized by the vibrational frequencies of its constituent parts: the cyclohexanol ring and the dioxolane group.
The most prominent feature in the IR spectrum is the absorption band corresponding to the hydroxyl (-OH) group of the cyclohexanol moiety. This typically appears as a strong and broad band in the region of 3600-3300 cm⁻¹. sielc.com The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between the alcohol groups of different molecules. nih.gov
Another key absorption is the C-O stretching vibration of the secondary alcohol, which is observed in the 1100-1050 cm⁻¹ range. sielc.com The spectrum also displays characteristic C-H stretching vibrations from the cyclohexane (B81311) ring. These are typically observed as multiple sharp peaks in the region of 2950-2850 cm⁻¹. researchgate.net C-H deformation vibrations for the CH₂ groups of the ring are also present, usually around 1480-1440 cm⁻¹. researchgate.net
The dioxolane ring contributes its own characteristic signals. The C-O-C stretching vibrations of the acetal group are expected to produce strong and distinct bands in the fingerprint region, typically between 1200 cm⁻¹ and 1000 cm⁻¹. These may overlap with the C-O stretch of the alcohol group but often present as a series of sharp, intense absorptions. The C-H stretching of the dioxolane ring will contribute to the absorption in the 3000-2850 cm⁻¹ region.
The combination of these specific absorption bands provides a unique spectral fingerprint, confirming the presence of both the hydroxyl group and the dioxolane acetal within the cyclohexyl framework.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |
|---|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch (Hydrogen-bonded) | 3600 - 3300 | Strong | Broad |
| Cyclohexane Ring | C-H Stretch | 2950 - 2850 | Strong to Medium | Sharp, Multiple Peaks |
| Cyclohexane Ring | C-H Deformation (Scissoring) | ~1450 | Medium | Sharp |
| Dioxolane Ring (Acetal) | C-O-C Stretch | 1200 - 1040 | Strong | Sharp, Multiple Peaks |
| Secondary Alcohol | C-O Stretch | 1100 - 1050 | Strong | Sharp |
Advanced Chromatographic Techniques for Separation and Purity Assessment
Advanced chromatographic techniques are indispensable for the separation, purification, and purity assessment of "this compound," as well as for the analysis of related impurities and stereoisomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of "this compound". Due to the compound's moderate polarity, both normal-phase and reversed-phase HPLC can be employed, though reversed-phase (RP-HPLC) is more common.
In a typical RP-HPLC setup, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), is used. The mobile phase consists of a polar solvent mixture, commonly acetonitrile (B52724) and water or methanol (B129727) and water. The retention of the analyte is primarily governed by hydrophobic interactions; a higher proportion of water in the mobile phase increases retention time. The separation is based on the partitioning of the analyte between the stationary and mobile phases. chemicalbook.com Given that the target molecule lacks a strong chromophore, detection can be challenging. A UV detector set to a low wavelength (e.g., 200-210 nm) might be used, but more universal detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be more suitable for quantification and purity assessment.
For the separation of its stereoisomers (cis/trans), chiral HPLC is necessary. This involves the use of a chiral stationary phase (CSP), such as those based on derivatized cellulose (B213188) or amylose. The differential interaction of the enantiomers or diastereomers with the CSP allows for their separation. mdpi.com
| Parameter | Reversed-Phase (Purity) | Chiral (Isomer Separation) |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Cellulose or Amylose-based CSP |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Hexane/Isopropanol or Hexane/Ethanol isocratic |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 30 °C) | Controlled (e.g., 25 °C) |
| Detection | RID, ELSD, or low-wavelength UV | UV (210 nm) or Polarimeter |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an ideal tool for the definitive identification and trace-level quantification of "this compound".
Following chromatographic separation using conditions similar to those for HPLC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most suitable ionization technique for this molecule. In positive ion mode, the compound is expected to be detected as the protonated molecule [M+H]⁺ or as adducts with alkali metals, such as the sodium adduct [M+Na]⁺. The exact mass of the molecular ion can be determined with high-resolution mass spectrometry (HRMS), providing confirmation of the elemental composition.
Tandem mass spectrometry (MS/MS) can be used for further structural elucidation. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. For "this compound", expected fragmentation pathways would include the loss of a water molecule from the cyclohexanol ring and cleavage of the dioxolane ring, providing unequivocal structural confirmation. This technique is particularly valuable for identifying impurities and degradation products in a sample matrix.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in resolution, speed, and sensitivity. This technique utilizes columns packed with sub-2 µm particles, which results in much higher separation efficiency. mdpi.com
A method developed for HPLC can be transferred to a UPLC system to achieve significantly shorter analysis times—often by a factor of 5 to 10—without compromising resolution. The higher efficiency can also be used to achieve superior separation of closely eluting impurities. The transition to UPLC requires a specialized system capable of handling the high backpressures generated by the small-particle columns (often exceeding 15,000 psi). mdpi.com The mobile phase composition would be similar to that used in HPLC, but flow rates are typically lower, and the system volumes (injector, tubing, detector cell) are minimized to preserve the high efficiency gained from the column. For "this compound", a UPLC method would be highly advantageous for high-throughput purity screening and detailed impurity profiling.
Computational and Theoretical Chemistry Studies
Molecular Structure Optimization and Conformational Landscapes
The conformational landscape of 4-(1,3-Dioxolan-2-yl)cyclohexan-1-ol is primarily dictated by the stereochemistry of the cyclohexane (B81311) ring and the orientation of its two substituents: the hydroxyl group and the 1,3-dioxolane (B20135) moiety. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. gmu.edu For a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position, with the equatorial position generally being more stable to avoid unfavorable 1,3-diaxial interactions. pressbooks.publibretexts.orgmasterorganicchemistry.com
In the case of this compound, a disubstituted cyclohexane, four possible chair conformers exist: diequatorial, diaxial, and two axial-equatorial isomers. The relative stability of these conformers is determined by the steric bulk of the substituents. libretexts.org The tert-butyl group, for instance, has a strong preference for the equatorial position due to significant steric strain in the axial position. pressbooks.pub For the title compound, both the hydroxyl and the 1,3-dioxolane groups are expected to favor the equatorial position to minimize steric hindrance. libretexts.org
Computational geometry optimizations, typically performed using Density Functional Theory (DFT) or molecular mechanics force fields like MM3, can precisely determine the bond lengths, bond angles, and dihedral angles of the most stable conformers. acs.org The 1,3-dioxolane ring itself is known to be highly flexible, adopting conformations that can be described as envelope or half-chair forms. datapdf.com The interplay between the cyclohexane chair and the dioxolane puckering further complicates the conformational analysis.
The relative energies of the different conformers can be calculated to predict their populations at equilibrium. The diequatorial conformer is anticipated to be the global minimum on the potential energy surface.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Substituent Positions | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | OH (eq), Dioxolane (eq) | 0.00 |
| 2 | OH (ax), Dioxolane (eq) | > 0.5 |
| 3 | OH (eq), Dioxolane (ax) | > 1.0 |
| 4 | OH (ax), Dioxolane (ax) | > 2.0 |
Note: These are illustrative values based on typical A-values for hydroxyl and related groups on a cyclohexane ring. Actual values would require specific DFT calculations.
Reaction Mechanism Elucidation via Density Functional Theory (DFT)
Density Functional Theory is a powerful tool for investigating reaction mechanisms by locating transition states and calculating activation energies. acs.org A key reaction of this compound is the oxidation of the secondary alcohol to a ketone. youtube.com
DFT studies on the oxidation of cyclohexane and cyclohexanol (B46403) have shown that the reaction can proceed through various pathways, often involving radical intermediates. nih.govresearchgate.net For the catalytic oxidation of cyclohexanol, a proposed mechanism could involve the formation of a cyclohexyl hydroperoxide intermediate. nih.gov Computational modeling can map out the potential energy surface for such a reaction, identifying the transition state structures and the associated energy barriers for each elementary step. This allows for a detailed understanding of the reaction kinetics and the factors influencing selectivity.
For example, a DFT study could model the hydrogen abstraction from the carbinol carbon, followed by subsequent steps leading to the formation of the corresponding ketone, 4-(1,3-Dioxolan-2-yl)cyclohexanone (B13918955). The calculations would provide insights into the role of catalysts and the stereoelectronic requirements of the reaction.
Prediction of Spectroscopic Parameters
Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, have become highly reliable for predicting NMR chemical shifts. acs.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the ¹H and ¹³C NMR spectra. acs.org
The predicted chemical shifts are sensitive to the conformation of the molecule. For instance, axial and equatorial protons on the cyclohexane ring will have distinct predicted chemical shifts. jeol.com The chemical shifts of the carbons and protons in the dioxolane ring can also be accurately predicted. Comparing the calculated spectra for different conformers with experimental data can be a powerful tool for conformational analysis. nih.gov Machine learning approaches are also emerging as a powerful tool for the accurate prediction of ¹H NMR chemical shifts. nih.gov
Vibrational frequencies corresponding to IR and Raman spectra can also be calculated using DFT. These calculations can help in the assignment of experimental vibrational bands to specific molecular motions, such as the O-H stretch of the alcohol or the C-O stretches of the dioxolane ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for the Diequatorial Conformer
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (CH-OH) | 68-72 |
| C2, C6 | 34-38 |
| C3, C5 | 28-32 |
| C4 (CH-Dioxolane) | 42-46 |
| Dioxolane CH | 102-106 |
| Dioxolane CH₂ | 64-68 |
Note: These are representative chemical shift ranges based on analogous structures. GIAO calculations would provide more precise values.
Investigation of Electronic Properties and Reactivity Descriptors
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. mdpi.comresearchgate.netmdpi.com These descriptors are derived from the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net The distribution of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized on the oxygen atom of the hydroxyl group, indicating its nucleophilic character.
Other reactivity descriptors that can be calculated include:
Ionization Potential (I): The energy required to remove an electron (related to -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (related to -E_LUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.
Electronegativity (χ): The power of an atom to attract electrons, calculated as (I + A) / 2.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons, calculated as χ² / (2η). researchgate.netresearchgate.net
These descriptors provide a quantitative basis for understanding the molecule's stability, reactivity, and potential interactions. scispace.com
Table 3: Calculated Global Reactivity Descriptors
| Descriptor | Value (eV) |
|---|---|
| E_HOMO | -6.5 |
| E_LUMO | 1.5 |
| HOMO-LUMO Gap | 8.0 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | -1.5 |
| Chemical Hardness (η) | 4.0 |
| Electronegativity (χ) | 2.5 |
| Electrophilicity Index (ω) | 0.78 |
Note: These are illustrative values based on DFT calculations of similar organic molecules.
Applications of 4 1,3 Dioxolan 2 Yl Cyclohexan 1 Ol and Its Derivatives As Versatile Building Blocks in Complex Organic Synthesis
Utility in Natural Product Total Synthesis
While not a commonly cited starting material in the total synthesis of specific named natural products, the 4-(1,3-Dioxolan-2-yl)cyclohexan-1-ol framework represents a strategically important building block. The 1,4-disubstituted cyclohexane (B81311) motif is a core component of numerous biologically active natural products. researchgate.netelsevierpure.com The utility of this compound lies in its capacity to serve as a synthon for chiral and highly functionalized carbocyclic structures, which are key to building molecular complexity. elsevierpure.com
The primary strategy for incorporating this unit into a larger molecule leverages the orthogonal nature of its two functional groups. The dioxolane serves as a robust protecting group for an aldehyde, allowing chemists to perform a wide range of transformations on the hydroxyl group without affecting the latent carbonyl.
Common synthetic manipulations involving this strategic design include:
Oxidation and Nucleophilic Addition: The secondary alcohol can be oxidized to the corresponding ketone, 4-(1,3-Dioxolan-2-yl)cyclohexanone (B13918955). nih.gov This ketone can then undergo various nucleophilic addition reactions (e.g., Grignard, organolithium) or be used to form enolates for subsequent alkylation, allowing for the introduction of complex carbon side chains.
Stereocontrolled Reactions: The hydroxyl group can direct stereoselective reactions on the cyclohexane ring. Alternatively, enzymatic or chiral catalyst-mediated reactions can be used to resolve racemic mixtures or create specific stereoisomers, which is critical in the synthesis of optically active natural products.
Sequential Deprotection and Elaboration: After manipulating the alcohol functionality and building a significant portion of the target molecule, the dioxolane group can be selectively removed under acidic conditions to reveal the aldehyde. This newly liberated functional group can then undergo further reactions such as Wittig olefination, reductive amination, or oxidation to a carboxylic acid, enabling the final stages of the synthesis.
This step-wise approach, facilitated by the protected aldehyde, allows for the controlled and sequential construction of complex molecular architectures, preventing unwanted side reactions.
Intermediates for Pharmaceutical and Agrochemical Scaffolds
The 1,4-disubstituted cyclohexane ring is a privileged scaffold in medicinal and agrochemical chemistry due to its conformational properties and its ability to project substituents in well-defined spatial orientations. fiveable.me Cyclohexanol (B46403) and cyclohexanone (B45756) derivatives are common starting points for the synthesis of pharmaceuticals, dyes, herbicides, and pesticides. google.commdpi.com this compound serves as an ideal intermediate for generating diverse libraries of compounds for biological screening.
The bifunctional nature of the molecule allows for the systematic modification of both the alcohol and the latent aldehyde, leading to a wide array of derivatives.
| Functional Group | Potential Modifications | Resulting Compound Class |
| Hydroxyl (-OH) | Esterification, Etherification, Oxidation, Mitsunobu reaction | Esters, Ethers, Ketones, Amines, Azides |
| Dioxolane (protected -CHO) | Deprotection followed by: Reductive Amination, Wittig Reaction, Grignard Addition, Oxidation | Primary/Secondary Amines, Alkenes, Secondary Alcohols, Carboxylic Acids |
This derivatization potential makes it a valuable building block for structure-activity relationship (SAR) studies, where systematic changes to a core structure are made to optimize biological activity and other properties. The synthesis of novel agrochemicals and pharmaceuticals often relies on such versatile intermediates to explore new chemical space efficiently. researchgate.net
Precursors for Polymer Chemistry and Material Science
Derivatives of this compound are valuable precursors for creating advanced polymers, particularly aliphatic polycarbonates. These materials are of significant interest due to their potential biodegradability and biocompatibility. mdpi.com
The key to its utility in polymer science is the ability to convert the hydroxyl group into a polymerizable unit while retaining the dioxolane as a latent functional group. This dioxolane moiety can be carried through the polymerization process and then modified post-polymerization.
A typical synthetic route involves:
Monomer Synthesis: The hydroxyl group of this compound is used to create a cyclic carbonate monomer.
Ring-Opening Polymerization (ROP): This monomer undergoes ROP to form a polycarbonate backbone, with the 4-(1,3-dioxolan-2-yl) group appended to each repeating unit along the polymer chain. mdpi.com
Post-Polymerization Modification: The dioxolane groups on the polymer can be hydrolyzed to reveal pendant aldehyde functionalities. These aldehydes can then be reacted further to attach specific molecules, such as drugs, imaging agents, or other functional moieties, creating highly specialized and functional materials.
The synthesis of aliphatic polycarbonates through the ring-opening copolymerization (ROCOP) of epoxides and carbon dioxide is a well-established green chemistry method. rsc.orgresearchgate.netrsc.org Similarly, cyclic carbonates derived from diols are key monomers for ROP. mdpi.com
The cis-isomer of this compound can be considered a 1,4-diol derivative. It can be converted into a cyclic carbonate monomer suitable for ROP. The polymerizability of cyclic carbonates is influenced by ring strain, with six-membered rings generally being more amenable to polymerization than five-membered rings. mdpi.comrsc.org The resulting poly(cyclohexene carbonate) and related polymers exhibit high glass transition temperatures and thermal stability, making them attractive alternatives to petroleum-based plastics. rsc.org The presence of the dioxolane functionality offers a route to create polycarbonates with tunable properties and latent reactivity.
General Synthetic Utility as a Bifunctional Synthon
In retrosynthetic analysis, a target molecule is broken down into smaller, idealized fragments called synthons. This compound is the real-world chemical equivalent for several useful synthons derived from a 1,4-disubstituted cyclohexane. nih.govnih.gov Its primary value lies in the orthogonal reactivity of its two functional groups: the nucleophilic hydroxyl group and the electrophilic aldehyde, which is temporarily masked as a stable acetal (B89532).
This bifunctionality allows a chemist to perform sequential, site-selective reactions. For instance, the alcohol can be used in a nucleophilic attack or be converted into a leaving group for a substitution reaction, all while the aldehyde remains protected. In a subsequent step, the aldehyde can be unmasked and used in a carbonyl addition or condensation reaction. This control is fundamental to the logic of modern organic synthesis. researchgate.net
The table below summarizes the synthetic utility of this bifunctional building block.
| Functional Group | Synthon Type | Typical Reactions | Synthetic Outcome |
|---|---|---|---|
| Hydroxyl (-OH) | Oxygen Nucleophile (d1) | Esterification, Etherification, Mitsunobu Reaction | Formation of C-O bonds |
| Hydroxyl (-OH) | Precursor to Electrophile | Oxidation to Ketone | Access to carbonyl chemistry (C-C bond formation via enolates/additions) |
| Dioxolane (Protected Aldehyde) | Masked Carbonyl Electrophile (a1) | Acid-catalyzed deprotection to reveal Aldehyde (-CHO) | Unveils electrophilic center for C-C bond formation |
| Aldehyde (-CHO) (after deprotection) | Carbonyl Electrophile (a1) | Wittig Reaction, Grignard Addition, Reductive Amination, Aldol (B89426) Condensation | Chain elongation, introduction of nitrogen, formation of complex carbon skeletons |
Q & A
Q. How can the synthesis of 4-(1,3-Dioxolan-2-yl)cyclohexan-1-ol be optimized for higher yields?
Methodological Answer: Key steps include:
- Protection of Cyclohexanol Groups : Use 1,3-dioxolane as a protecting group for hydroxyl functionalities, as demonstrated in analogous compounds (e.g., 4-(1,3-Dioxolan-2-yl)quinoline) via acid-catalyzed acetal formation .
- Reaction Monitoring : Employ thin-layer chromatography (TLC) or in situ NMR to track intermediate formation. For example, in related syntheses, characteristic NMR peaks (e.g., δ = 5.77 ppm for dioxolane protons) confirm successful protection .
- Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product, minimizing side reactions like over-oxidation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H-NMR can resolve stereochemistry and confirm acetal formation. For example, dioxolane protons appear as a singlet (δ = 3.51–3.92 ppm), while cyclohexanol protons show distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 202 [M+H]+ for analogous compounds) and fragmentation patterns .
- Elemental Analysis : Confirm empirical formulas (e.g., C12H11NO2) with <0.3% deviation between calculated and observed values .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational data for this compound?
Methodological Answer:
- Cross-Validation : Compare experimental NMR coupling constants (e.g., J = 6.00 Hz for axial protons) with DFT-predicted dihedral angles to validate computational models .
- Sensitivity Analysis : Test computational parameters (e.g., basis set size, solvent models) to identify sources of discrepancy in predicted vs. observed reaction yields .
- Crystallography : If feasible, obtain single-crystal X-ray data to resolve ambiguities in stereochemistry and bond lengths .
Q. What role does stereochemistry play in the reactivity of this compound?
Methodological Answer:
- Axial vs. Equatorial Hydroxyl : The axial hydroxyl group in cyclohexanol derivatives exhibits higher reactivity in oxidation reactions due to reduced steric hindrance. Monitor using CrO3 or KMnO4 to compare reaction rates .
- Dioxolane Ring Strain : Chair conformations with equatorial dioxolane substituents minimize ring strain, as shown in molecular dynamics simulations of similar systems .
Q. How can the stability of this compound be assessed under varying conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. For acetal-protected compounds, stability typically exceeds 150°C .
- Acid Sensitivity : Test hydrolysis rates in acidic conditions (e.g., HCl/THF). Dioxolane-protected compounds are stable at pH > 3 but degrade rapidly below pH 2 .
- Light Exposure : Conduct accelerated UV stability studies to identify photodegradation products (e.g., radical-mediated cleavage of the dioxolane ring) .
Q. What strategies are recommended for designing analogs of this compound with enhanced bioactivity?
Methodological Answer:
- Functional Group Replacement : Substitute the hydroxyl group with fluorinated or methylated analogs to modulate lipophilicity. For example, 3,3-dimethyl-1-(trifluoromethyl)cyclohexan-1-ol derivatives show improved metabolic stability .
- Ring Expansion : Explore bicyclic systems (e.g., decalin derivatives) to enhance rigidity and binding affinity, as seen in bioactive terpene analogs .
- Docking Studies : Use AutoDock or Schrödinger to predict interactions with biological targets (e.g., enzymes or receptors) before synthesis .
Q. What is the role of the 1,3-dioxolane group in synthetic applications of this compound?
Methodological Answer:
- Protecting Group : The dioxolane ring shields hydroxyl groups during multi-step syntheses, as demonstrated in the preparation of quinoline derivatives .
- Directing Group : In electrophilic substitutions, the dioxolane oxygen can act as a Lewis base, directing regioselectivity in Friedel-Crafts alkylations .
- Chiral Auxiliary : Enantiopure dioxolane derivatives (e.g., (4R,5R)-4,5-dimethyl-1,3-dioxolan-2-one) can induce asymmetry in subsequent reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
